molecular formula C12H17ClN2O B1448610 N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride CAS No. 1607781-85-0

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride

Cat. No.: B1448610
CAS No.: 1607781-85-0
M. Wt: 240.73 g/mol
InChI Key: OAMXFTJVRYXPOY-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amine group, a phenyl group, and an amide linkage, making it a valuable intermediate in organic synthesis and a potential candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride typically involves the reaction of 3-phenylprop-2-enoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the production of polymers and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • (3-aminopropyl)triethoxysilane
  • N-isopropylmethacrylamide

Uniqueness

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is unique due to its specific structural features, such as the presence of both an amine and a phenyl group, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and binding.

Properties

IUPAC Name

N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMXFTJVRYXPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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